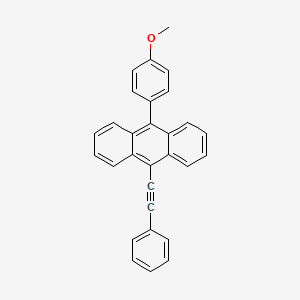
9-(4-Methoxyphenyl)-10-(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is an organic compound that belongs to the anthracene family It is characterized by the presence of a methoxyphenyl group and a phenylethynyl group attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, 4-methoxyphenylacetylene, and phenylacetylene.
Reaction Conditions: The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. This involves the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine or potassium carbonate.
Procedure: The anthracene derivative is reacted with 4-methoxyphenylacetylene and phenylacetylene in the presence of the palladium catalyst and copper co-catalyst under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene.
Industrial Production Methods
While specific industrial production methods for 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Reduced anthracene derivatives with hydrogenated rings.
Substitution: Anthracene derivatives with various substituents on the aromatic rings.
Scientific Research Applications
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is primarily related to its electronic structure and ability to participate in π-π interactions. The compound can interact with various molecular targets through non-covalent interactions, influencing the electronic properties of materials and biological systems. The specific pathways involved depend on the context of its application, such as in organic electronics or biological studies.
Comparison with Similar Compounds
Similar Compounds
9-Phenylethynyl-anthracene: Lacks the methoxyphenyl group, resulting in different electronic properties.
9-(4-Methoxyphenyl)-anthracene: Lacks the phenylethynyl group, affecting its photophysical characteristics.
10-(Phenylethynyl)-anthracene: Lacks the methoxyphenyl group, leading to variations in its chemical reactivity.
Uniqueness
9-(4-Methoxyphenyl)-10-(phenylethynyl)-anthracene is unique due to the presence of both the methoxyphenyl and phenylethynyl groups, which confer distinct electronic and photophysical properties. These features make it particularly valuable for applications in organic electronics and materials science, where specific electronic characteristics are crucial.
Properties
Molecular Formula |
C29H20O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-10-(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C29H20O/c1-30-23-18-16-22(17-19-23)29-27-13-7-5-11-24(27)26(25-12-6-8-14-28(25)29)20-15-21-9-3-2-4-10-21/h2-14,16-19H,1H3 |
InChI Key |
BLVFSFJCIBQKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


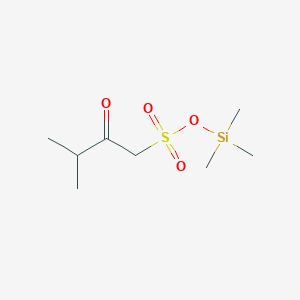
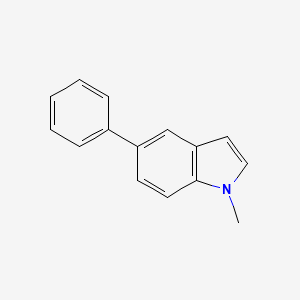

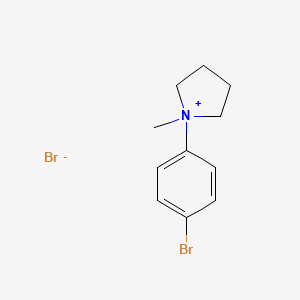
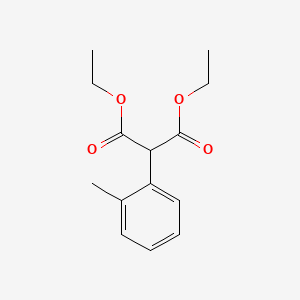
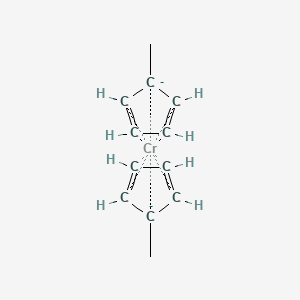
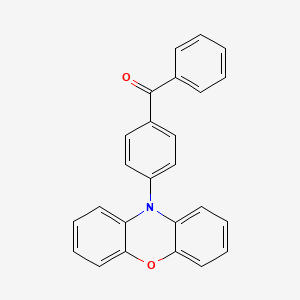
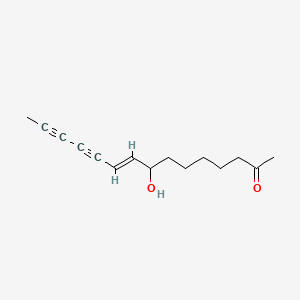


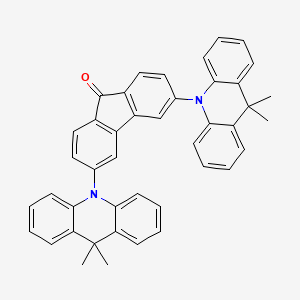
![N-methyl-1-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B14133116.png)
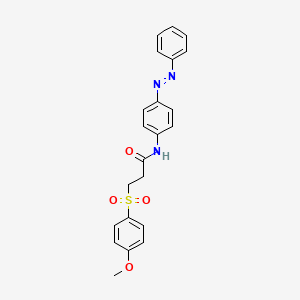
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
